molecular formula C12H9BO2S B024773 Dibenzothiophene-4-boronic acid CAS No. 108847-20-7

Dibenzothiophene-4-boronic acid

Cat. No. B024773
CAS RN: 108847-20-7
M. Wt: 228.08 g/mol
InChI Key: GOXNHPQCCUVWRO-UHFFFAOYSA-N
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Description

Dibenzothiophene-4-boronic acid is a chemical compound with the molecular formula C12H9BO2S . It is a white to light yellow crystal powder .


Synthesis Analysis

The synthesis of Dibenzothiophene-4-boronic acid involves a two-step method. The first step is the Suzuki–Miyaura coupling of 2-bromoaryl-substituted sulfinate esters. The second step is an intramolecular electrophilic sulfinylation . Another method involves the reaction of dibenzothiophene with N,N,N,N,-tetramethylethylenediamine and n-hexyllithium in hexane, followed by the addition of bromobis(dimethylamino)borane in hexane, and finally the addition of water with hydrogen chloride .


Molecular Structure Analysis

The molecular structure of Dibenzothiophene-4-boronic acid consists of benzene rings fused to a thiophene ring—a five-membered ring with four carbon atoms and one sulfur atom . The molecular weight is 228.07 .


Chemical Reactions Analysis

Dibenzothiophene-4-boronic acid is used in the Suzuki reaction . It can also be used as a biochemical reagent for life science related research .


Physical And Chemical Properties Analysis

Dibenzothiophene-4-boronic acid is a solid at 20°C . It is soluble in methanol . The compound appears as a white to off-white powder .

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions: Dibenzothiophene-4-boronic acid is commonly used in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal in creating carbon-carbon bonds, an essential step in synthesizing complex organic molecules, pharmaceuticals, and polymers.

Drug Discovery

Targeted Drug Delivery Systems: The boronic acid group can interact with biological molecules containing diols, such as carbohydrates. This property is exploited in drug delivery systems to target cancer cells that often express high levels of glycoproteins on their surface .

Material Science

Organic Semiconductor Building Blocks: Dibenzothiophene derivatives are integral in constructing organic semiconductors. The boronic acid moiety allows for the creation of pi-conjugated systems that are essential for electronic and optoelectronic devices .

Environmental Science

Desulfurization Research: Dibenzothiophene structures are studied for their role in desulfurization processes. Understanding the behavior of such compounds can lead to more efficient methods of removing sulfur from fuels, thus reducing pollution .

Analytical Chemistry

Chemical Sensing: Boronic acids are known for their ability to form reversible covalent bonds with diols, which is utilized in the development of sensors. Dibenzothiophene-4-boronic acid can be part of sensors designed for detecting sugars and other substances with similar structures .

Biochemistry

Enzyme Inhibition Studies: The compound’s interaction with enzymes that process diol-containing substrates makes it a valuable tool for studying enzyme inhibition, which has implications in understanding and treating various diseases .

Safety And Hazards

Dibenzothiophene-4-boronic acid may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Dibenzothiophene oxides, which can be synthesized from Dibenzothiophene-4-boronic acid, are attracting attention in the field of chemical biology. Several researchers have developed reactions using dibenzothiophene oxide . This opens possibilities for creating a variety of important sulfur-containing molecules in the life sciences that were traditionally difficult to synthesize using conventional methods .

properties

IUPAC Name

dibenzothiophen-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BO2S/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXNHPQCCUVWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C3=CC=CC=C3S2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370220
Record name Dibenzothiophene-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzothiophene-4-boronic acid

CAS RN

108847-20-7
Record name Dibenzothiophene-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-dibenzothiophene-4-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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